molecular formula C19H23NO6 B11163938 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-valine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-valine

Cat. No.: B11163938
M. Wt: 361.4 g/mol
InChI Key: GVOQVVHVIGRDCP-MRXNPFEDSA-N
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Description

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its diverse biological and pharmaceutical properties, making it a subject of interest for many researchers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dry acetone or alkyl halides in the presence of potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its anti-microbial and anti-inflammatory effects . The compound’s ability to induce apoptosis in cancer cells is also a significant area of research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups on the chromen ring. These modifications enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-15(21)8-13-10(3)12-6-7-14(25-5)11(4)17(12)26-19(13)24/h6-7,9,16H,8H2,1-5H3,(H,20,21)(H,22,23)/t16-/m1/s1

InChI Key

GVOQVVHVIGRDCP-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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